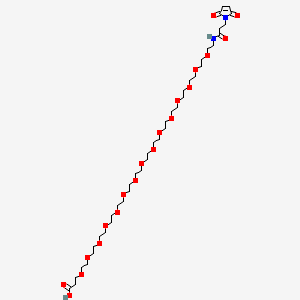

![molecular formula C33H46F3N6O19P B12423284 [pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

[pTyr5] EGFR (988-993) (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

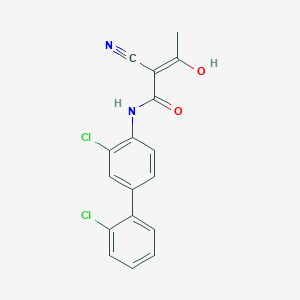

[pTyr5] EGFR (988-993) (TFA) est un peptide dérivé du site d'autophosphorylation (Tyr992) du récepteur du facteur de croissance épidermique (EGFR 988-993). Ce composé est souvent complexé avec la protéine-tyrosine phosphatase 1B (PTP1B) catalytiquement inactive . Il est principalement utilisé dans la recherche scientifique pour étudier les interactions et les fonctions de l'EGFR et des voies associées.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [pTyr5] EGFR (988-993) (TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection et couplage : Le groupe protecteur est retiré et l'acide aminé suivant est couplé à la chaîne.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique désirée.

Clivage et purification : Le peptide est clivé de la résine et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de [pTyr5] EGFR (988-993) (TFA) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés et des systèmes de purification à grande échelle sont utilisés pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

[pTyr5] EGFR (988-993) (TFA) peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, affectant sa structure et sa fonction.

Réduction : Les réactions de réduction peuvent modifier les ponts disulfure du peptide.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués pour étudier les relations structure-activité.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, iode.

Agents réducteurs : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Réactifs de substitution : Divers dérivés d'acides aminés et réactifs de couplage.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou d'acides sulfoniques, tandis que la réduction peut entraîner le clivage des ponts disulfure.

Applications de la recherche scientifique

[pTyr5] EGFR (988-993) (TFA) est largement utilisé dans la recherche scientifique, notamment :

Chimie : Étude de la synthèse, de la structure et de la fonction des peptides.

Biologie : Investigation du rôle de l'EGFR dans la signalisation cellulaire et le cancer.

Médecine : Développement de thérapies ciblées pour les maladies impliquant une dysrégulation de l'EGFR.

Industrie : Production de peptides de qualité recherche pour diverses applications.

Mécanisme d'action

[pTyr5] EGFR (988-993) (TFA) exerce ses effets en interagissant avec l'EGFR et les protéines associées. Le peptide imite le site d'autophosphorylation de l'EGFR, permettant aux chercheurs d'étudier la liaison et l'activité de l'EGFR et de ses voies de signalisation en aval. La principale cible moléculaire est l'EGFR, et les voies impliquées comprennent les cascades de signalisation MAPK/ERK et PI3K/AKT .

Applications De Recherche Scientifique

[pTyr5] EGFR (988-993) (TFA) is widely used in scientific research, including:

Chemistry: Studying peptide synthesis, structure, and function.

Biology: Investigating the role of EGFR in cell signaling and cancer.

Medicine: Developing targeted therapies for diseases involving EGFR dysregulation.

Industry: Producing research-grade peptides for various applications.

Mécanisme D'action

[pTyr5] EGFR (988-993) (TFA) exerts its effects by interacting with EGFR and related proteins. The peptide mimics the autophosphorylation site of EGFR, allowing researchers to study the binding and activity of EGFR and its downstream signaling pathways. The primary molecular target is EGFR, and the pathways involved include the MAPK/ERK and PI3K/AKT signaling cascades .

Comparaison Avec Des Composés Similaires

Composés similaires

[pTyr5] EGFR (988-993) : Similaire à [pTyr5] EGFR (988-993) (TFA) mais sans le sel d'acide trifluoroacétique (TFA).

[pTyr5] EGFR (988-993) (Acétate) : Une autre forme de sel du peptide.

[pTyr5] EGFR (988-993) (Chlorhydrate) : Une forme de sel de chlorhydrate du peptide.

Unicité

[pTyr5] EGFR (988-993) (TFA) est unique en raison de sa dérivation spécifique du site d'autophosphorylation de l'EGFR et de son utilisation fréquente dans la complexation avec la PTP1B. Cela le rend particulièrement précieux pour l'étude des voies associées à l'EGFR et le développement de thérapies ciblées.

Propriétés

Formule moléculaire |

C33H46F3N6O19P |

|---|---|

Poids moléculaire |

918.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H45N6O17P.C2HF3O2/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41;3-2(4,5)1(6)7/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53);(H,6,7)/t15-,18-,19-,20-,21-,22-;/m0./s1 |

Clé InChI |

PCQWDGGWAHUXTQ-OUSXHNLLSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)

![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)